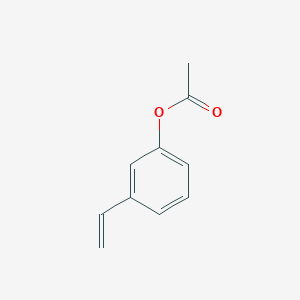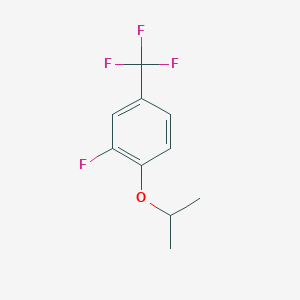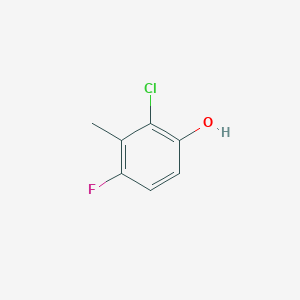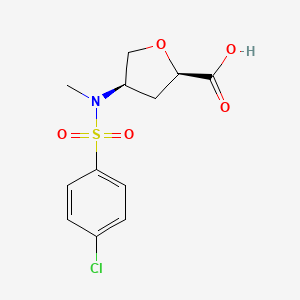
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene typically involves several steps, including the introduction of the benzyloxy, fluorine, methyl, and trifluoromethyl groups onto the benzene ring. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions often involve the use of reagents such as sodium benzoate and soda lime to introduce the benzyloxy group.
Electrophilic aromatic substitution: This method is used to introduce the fluorine, methyl, and trifluoromethyl groups onto the benzene ring.
Industrial production methods may involve the use of advanced catalytic processes to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as sodium hydroxide and halogens being used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups are known to be strongly electron-withdrawing, which can influence the compound’s reactivity and interactions with other molecules . These interactions can affect various biochemical pathways and processes, making the compound useful in research and development.
Comparación Con Compuestos Similares
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the benzyloxy and fluorine groups, making it less versatile in certain applications.
Benzene, (trifluoromethyl)-: This compound contains a trifluoromethyl group but lacks the other substituents, resulting in different chemical properties and reactivity.
The unique combination of substituents in this compound makes it particularly valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C15H12F4O |
|---|---|
Peso molecular |
284.25 g/mol |
Nombre IUPAC |
2-fluoro-1-methyl-3-phenylmethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H12F4O/c1-10-7-12(15(17,18)19)8-13(14(10)16)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clave InChI |
YDKYFIAKHCQZJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)


![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)


![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)





